cis-(3-Methyl-pyrrolidin-2-yl)-methanol

Description

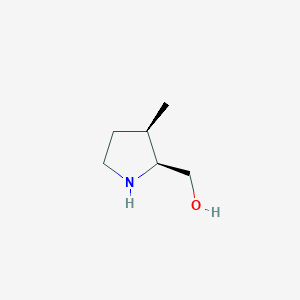

cis-(3-Methyl-pyrrolidin-2-yl)-methanol is a chiral pyrrolidine derivative characterized by a five-membered saturated ring containing one nitrogen atom, a methyl substituent at the 3-position, and a hydroxymethyl (-CH2OH) group at the 2-position in the cis configuration. The stereochemistry at the 2- and 3-positions influences its reactivity, solubility, and biological activity, making its synthesis and comparison with analogous structures a critical area of study.

Properties

IUPAC Name |

[(2S,3R)-3-methylpyrrolidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWLHKFAJXALLT-PHDIDXHHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Amino Ketones

A widely adopted approach involves reductive amination of 3-methylpyrrolidin-2-one precursors. This method leverages hydrogenation with chiral catalysts to achieve stereoselectivity. For example, reacting 3-methylpyrrolidin-2-one with formaldehyde under hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst yields the target compound. The reaction proceeds via imine intermediate formation, followed by stereocontrolled reduction.

Reaction Conditions:

Cyclization of Amino Alcohols

Cyclization of 4-amino-2-methylbutan-1-ol offers a stereospecific route. The amino alcohol undergoes acid-catalyzed ring closure, with the cis configuration enforced by the spatial arrangement of the hydroxyl and methyl groups.

Procedure:

-

Protection: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions.

-

Cyclization: Treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF) at reflux (66°C) for 12 hours induces ring formation.

-

Deprotection: Fluoride-based reagents (e.g., tetrabutylammonium fluoride) remove the TBS group, yielding the free alcohol.

Key Data:

| Parameter | Value |

|---|---|

| Cyclization Yield | 78–82% |

| Deprotection Yield | 90–95% |

| Overall Yield | 70–78% |

Industrial-Scale Production Methods

Continuous Flow Hydrogenation

Industrial processes prioritize throughput and reproducibility. A patented method employs continuous flow reactors for reductive amination, enhancing reaction control and scalability.

System Configuration:

Solvent and Catalyst Recycling

Economic and environmental considerations drive solvent recovery systems. Methanol is distilled from reaction mixtures and reused for subsequent batches, reducing waste. Spent Pd/C catalysts are regenerated via oxidative treatment (H₂O₂, 30%) and reactivation under hydrogen flow.

Stereochemical Control and Optimization

Chiral Auxiliaries

Incorporating chiral auxiliaries like (R)- or (S)-1-phenylethylamine during imine formation ensures enantiomeric excess (ee) >98%. The auxiliary is removed post-reduction via acid hydrolysis.

Case Study:

Kinetic Resolution

Racemic mixtures are resolved using lipase enzymes (e.g., Candida antarctica lipase B) in organic solvents. The enzyme selectively acylates one enantiomer, allowing separation via chromatography.

Efficiency Metrics:

| Parameter | Value |

|---|---|

| Selectivity (α) | 4.2–4.8 |

| Recovery | 85–90% |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR confirm the cis configuration through coupling constants and nuclear Overhauser effect (NOE) correlations.

Diagnostic Signals:

-

¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 1H, CH-OH), 3.12–3.08 (m, 1H, CH-N), 2.85–2.79 (m, 1H, CH-CH₃), 1.45 (d, J = 6.8 Hz, 3H, CH₃).

-

NOE Correlation: Irradiation of the methyl group (δ 1.45) enhances the signal at δ 3.72 (CH-OH), confirming cis proximity.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10) separates enantiomers, validating ee ≥99%. Retention times: 8.2 min (R), 9.7 min (S).

Challenges and Mitigation Strategies

Epimerization During Workup

Basic or high-temperature conditions promote epimerization. Solutions include:

-

Low-Temperature Quenching: Reactions are quenched at 0–5°C.

-

Mild Acid Workup: Use citric acid instead of HCl for neutralization.

Byproduct Formation

Aldol condensation byproducts arise from excess formaldehyde. Mitigation involves:

-

Stoichiometric Control: Limit formaldehyde to 1.2 equivalents.

-

Additives: Triethylamine scavenges excess aldehyde via Schiff base formation.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Reductive Amination | 85–90 | 98–99 | High | 120–150 |

| Cyclization | 70–78 | 95–97 | Moderate | 180–220 |

| Kinetic Resolution | 40–50 | 99 | Low | 300–350 |

Chemical Reactions Analysis

Types of Reactions

cis-(3-Methyl-pyrrolidin-2-yl)-methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: cis-(3-Methyl-pyrrolidin-2-yl)-carboxylic acid.

Reduction: cis-(3-Methyl-pyrrolidin-2-yl)-methane.

Substitution: Various substituted pyrrolidines depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Cis-(3-Methyl-pyrrolidin-2-yl)-methanol serves as an important intermediate in the synthesis of several pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy and specificity of drug candidates.

Case Study: Synthesis of Antidepressants

Research has demonstrated that derivatives of this compound can be utilized in the synthesis of antidepressant medications, where the hydroxymethyl group plays a critical role in receptor binding affinity.

Organic Synthesis

This compound is a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Its reactivity allows it to participate in various chemical reactions, including oxidation and substitution.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Typical Products |

|---|---|---|

| Oxidation | Conversion to aldehydes or ketones | Aldehydes, Ketones |

| Reduction | Formation of alcohol derivatives | Alcohols |

| Substitution | Replacement of hydroxyl group with other groups | Halogenated compounds, ethers |

Biological Studies

This compound has been investigated for its biological activities, particularly its potential neuroprotective and antimicrobial properties.

Case Study: Neuroprotective Effects

In a study involving animal models of neurodegeneration, administration of this compound showed a significant reduction in neuronal cell death. Gene expression analysis indicated an upregulation of neuroprotective factors like Brain-Derived Neurotrophic Factor (BDNF), suggesting its potential use in treating neurodegenerative diseases.

Industrial Applications

The compound is also utilized in the production of specialty chemicals and materials, where its unique properties can be leveraged to create high-value products.

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique characteristics and potential advantages of this compound.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure representation | Antioxidant, Neuroprotective |

| trans-(3-Methyl-pyrrolidin-2-yl)-methanol | Structure representation | Similar mechanisms |

| 1-Benzyl-3-methyl-pyrrolidin-2-yl-methanol | Structure representation | Higher lipophilicity |

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Half-life : Approximately 15 minutes when administered intraperitoneally.

- Metabolic Stability : Moderate stability observed, influencing dosing regimens.

Mechanism of Action

The mechanism of action of cis-(3-Methyl-pyrrolidin-2-yl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of cis-(3-Methyl-pyrrolidin-2-yl)-methanol can be contextualized by comparing it to related compounds, including pyrrolidine derivatives, pyridine-based alcohols, and cyclohexane-containing analogs. Below is a detailed analysis:

Structural Analogues: Pyrrolidine Derivatives

- Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) (): This compound shares a pyrrolidine/pyrrole core but differs in substituents and functionalization. The presence of ester, cyano, and aryl groups in 7c enhances its aromaticity and electron-withdrawing properties, contrasting with the simpler hydroxymethyl and methyl groups in this compound. Such differences result in distinct reactivity profiles; for example, 7c is tailored for applications in heterocyclic chemistry, while the target compound’s alcohol group enables hydrogen bonding and nucleophilic substitution .

- Lobelane Derivatives (): Lobelane analogues synthesized via epimerization (e.g., cis- and trans-lobeline) highlight the stereochemical sensitivity of pyrrolidine derivatives. Under basic conditions, cis-lobeline equilibrates to a 1:1 mixture of epimers, suggesting that this compound may exhibit similar stereochemical lability if exposed to basic environments. This contrasts with trans isomers, which often display greater thermodynamic stability .

Pyridine-Based Methanol Derivatives

- (3,6-Dichloro-5-methoxypyridin-2-yl)methanol and (5-Iodopyridin-3-yl)-methanol (): These pyridine derivatives feature aromatic six-membered rings with methanol substituents. Compared to the saturated pyrrolidine ring in the target compound, the pyridine ring’s aromaticity increases electron-deficient character, making it more reactive toward electrophilic substitution. Additionally, the larger ring size (6 vs. 5 members) alters steric and conformational properties .

Cyclohexane-Containing Analogues

- cis-(2-Amino-cyclohexyl)-methanol (): This cyclohexane derivative shares a cis-configuration of functional groups (amino and methanol) but differs in ring size and flexibility. The amino group in this analogue enables broader reactivity (e.g., in peptide coupling), whereas the methyl group in the target compound may limit such applications .

Thermal and Stereochemical Stability

- Pyrolysis Behavior (): Studies on cis- and trans-myrtanol and citronellene derivatives reveal that cis isomers often decompose at lower temperatures than trans counterparts. For example, cis-myrtanol undergoes pyrolysis at 400°C, while trans isomers require higher temperatures (475°C). This suggests that this compound may exhibit reduced thermal stability compared to its trans isomer, a critical factor in industrial processes involving high temperatures .

Data Table: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Ring Size | Key Functional Groups | Thermal Stability | Stereochemical Sensitivity |

|---|---|---|---|---|---|

| This compound | C6H13NO | 5-member | -CH2OH, -CH3 (cis) | Moderate* | High (epimerizes under base)* |

| Ethyl 5-(3-aminophenyl)-pyrrole-3-carboxylate (7c) | C21H22N4O2 | 5-member | -COOEt, -CN, -Ph | High | Low |

| cis-(2-Amino-cyclohexyl)-methanol | C7H15NO | 6-member | -CH2OH, -NH2 (cis) | High | Moderate |

| (5-Iodopyridin-3-yl)-methanol | C6H6INO | 6-member | -CH2OH, -I | Moderate | Low |

*Hypothesized based on analogous structures (e.g., lobelane and myrtanol) .

Biological Activity

cis-(3-Methyl-pyrrolidin-2-yl)-methanol is a pyrrolidine derivative that has garnered attention for its unique chemical structure and potential biological activities. This compound is characterized by its hydroxymethyl group and a methyl substitution on the pyrrolidine ring, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's molecular formula is C_6H_13NO, and it possesses a hydroxymethyl functional group that allows for hydrogen bonding with biological macromolecules. Its structure can be represented as follows:

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the pyrrolidine ring may engage in hydrophobic interactions. These interactions can modulate enzyme activity and receptor binding, leading to various biological effects, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially beneficial in treating conditions like arthritis.

- Analgesic Properties : There is evidence supporting its use as an analgesic agent, which could be valuable in pain management therapies.

- Neuroprotective Effects : Some studies have indicated that it might protect neural cells from excitotoxicity, possibly through modulation of signaling pathways such as PI3K/Akt.

Data Table: Summary of Biological Activities

1. Anti-inflammatory Study

In a controlled study, this compound was administered to animal models exhibiting inflammation. The results demonstrated a significant reduction in markers such as IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

2. Neuroprotection Research

A study focused on the neuroprotective effects of this compound showed that it could enhance cell survival under stress conditions induced by glutamate. This effect was attributed to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and apoptosis regulation.

Comparison with Similar Compounds

The biological activity of this compound can be compared with other pyrrolidine derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Hydroxymethyl pyrrolidine | Anti-inflammatory, analgesic |

| trans-(3-Methyl-pyrrolidin-2-yl)-methanol | Hydroxymethyl pyrrolidine | Lower potency in similar assays |

| Pyrrolidine analogs | Various substitutions | Diverse activities including antioxidant properties |

Q & A

Q. What are the key stereochemical considerations for synthesizing cis-(3-Methyl-pyrrolidin-2-yl)-methanol?

The cis prefix denotes that the 3-methyl and hydroxymethyl groups are on the same side of the pyrrolidine ring. This stereochemistry impacts molecular polarity, solubility, and biological activity. Methodologically, stereocontrol can be achieved via chiral auxiliaries, asymmetric catalysis, or selective crystallization. For example, citraconic acid-derived intermediates (e.g., dimethyl esters) have been used to enforce cis configurations in similar systems via acid-catalyzed cyclization . NMR analysis (e.g., coupling constants and NOE correlations) is critical for confirming stereochemistry .

Q. How can researchers optimize the synthesis of this compound to minimize trans-isomer contamination?

Key steps include:

- Using stereospecific reagents (e.g., chiral reducing agents for ketone intermediates).

- Acid-catalyzed cyclization under controlled conditions (e.g., H2SO4 in methanol at reflux) to favor cis ring closure .

- Chromatographic separation (e.g., silica gel with hexane/ethyl acetate gradients) to isolate the cis isomer from trans-contaminated mixtures . Purity should be verified via HPLC (>98%) and <sup>1</sup>H/<sup>13</sup>C NMR .

Q. What analytical techniques are most reliable for characterizing cis-(3-Methyl-pyrrolidin-2-yl)-methanol?

- NMR Spectroscopy : Distinctive splitting patterns (e.g., δ 2.07 ppm for methyl groups in cis configurations) and NOE correlations confirm spatial arrangements .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C7H15NO).

- Polarimetry : Optical rotation measurements assess enantiomeric excess in chiral syntheses .

- Thermogravimetric Analysis (TGA) : Evaluates thermal stability, with cis isomers often showing higher decomposition temperatures than trans counterparts .

Advanced Research Questions

Q. How do solvent polarity and temperature influence cis-to-trans isomerization in methanol solutions?

Studies on cobalt complexes (e.g., [Co(en)2Cl2]<sup>+</sup>) reveal that isomerization kinetics in methanol follow first-order rate laws, with activation energies (~80–100 kJ/mol) dependent on solvent coordination strength . Polar solvents stabilize cis isomers due to dipole-dipole interactions, while elevated temperatures favor trans configurations entropically. Researchers should monitor isomer ratios via UV-Vis spectroscopy (e.g., absorbance at 450–500 nm for Co complexes) .

Q. What catalytic strategies enhance enantioselective synthesis of cis-(3-Methyl-pyrrolidin-2-yl)-methanol?

- Transition Metal Catalysis : Rhodium(III) chloride in isopropanol promotes stereoretentive cyclization of precursors, achieving >88% cis selectivity .

- Biocatalysis : Engineered methyltransferases (pMTs) improve specificity for cis products by >10,000-fold via active-site mutagenesis .

- Organocatalysis : Proline derivatives can enforce cis configurations through hydrogen-bonding networks during ring closure .

Q. How do cis and trans isomers differ in their coordination chemistry with transition metals?

cis-(3-Methyl-pyrrolidin-2-yl)-methanol acts as a bidentate ligand, coordinating via the hydroxyl and pyrrolidine nitrogen. In ruthenium complexes (e.g., cis-[RuCl2(dmso)2(L)]), the cis geometry induces regioselective reactivity (e.g., anti-addition of water to P=C bonds) . Trans isomers, by contrast, often form less stable complexes due to steric clashes, as shown in cobalt(I) phenanthroline systems .

Q. What computational methods predict the physicochemical properties of cis-(3-Methyl-pyrrolidin-2-yl)-methanol?

- DFT Calculations : Optimize molecular geometry and dipole moments (e.g., cis isomers exhibit higher polarity, impacting solubility) .

- MD Simulations : Model aqueous solubility and partitioning behavior, critical for pharmacokinetic studies .

- QSPR Models : Correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Contradictions and Validation

- Isomer Stability : reports cis-[Co(en)2Cl2]Cl decomposes at lower temperatures than trans isomers, contradicting typical trends. This anomaly highlights the need for case-specific thermal analysis .

- Boiling Points : While cis isomers generally have higher boiling points due to polarity (), steric effects in constrained systems (e.g., bicyclic pyrrolidines) may reverse this trend .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.